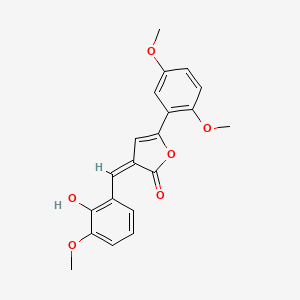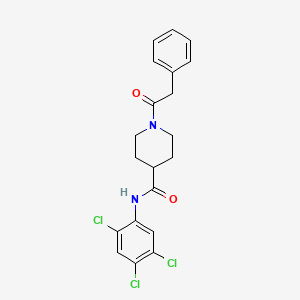![molecular formula C17H12Cl2N2O4 B4978466 (Z)-4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B4978466.png)
(Z)-4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid: is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with phosgene to form the corresponding isocyanate intermediate.
Coupling Reaction: The isocyanate intermediate is then reacted with 4-aminobenzoyl chloride to form the carbamoyl aniline derivative.
Condensation Reaction: The final step involves the condensation of the carbamoyl aniline derivative with maleic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and carbamoyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amines are common products.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is explored for its potential in creating advanced materials with specific properties.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor in biochemical studies.
Protein Binding: The compound can be used to study protein-ligand interactions.
Medicine
Drug Development: It is investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry
Polymer Production: The compound can be used in the synthesis of specialized polymers.
Agriculture: It is explored for its potential use in agrochemicals.
作用機序
The mechanism of action of (Z)-4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
- (E)-4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid
- 4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]butanoic acid
- 2,4-dichlorophenylcarbamoyl derivatives
Uniqueness
The (Z)-isomer of this compound is unique due to its specific spatial configuration, which can influence its binding affinity and biological activity. This makes it distinct from its (E)-isomer and other related compounds, providing unique advantages in various applications.
特性
IUPAC Name |
(Z)-4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c18-11-3-6-14(13(19)9-11)21-17(25)10-1-4-12(5-2-10)20-15(22)7-8-16(23)24/h1-9H,(H,20,22)(H,21,25)(H,23,24)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVCJXRFNSMAF-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,5-dimethylbenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4978394.png)
![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4978398.png)

![ethyl 4-{[({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4978410.png)
![N-(3,4-dimethoxyphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4978414.png)
![2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclopropanecarboxylate](/img/structure/B4978446.png)
![tert-butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate](/img/structure/B4978451.png)


![ethyl 4-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinecarboxylate](/img/structure/B4978485.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4978488.png)
![methyl (5Z)-1-(4-bromophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4978491.png)

![2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole](/img/structure/B4978504.png)
